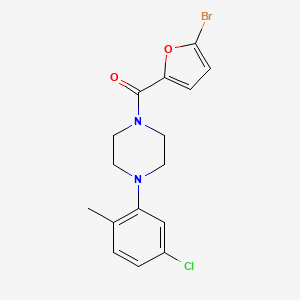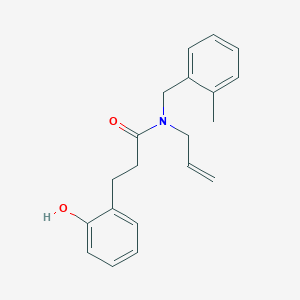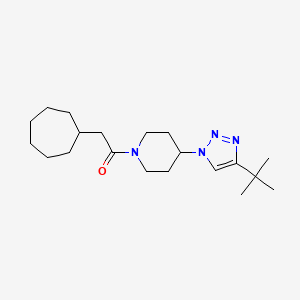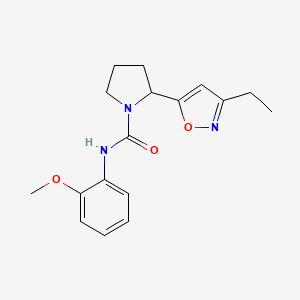
1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine is not fully understood. However, it is thought to exert its effects through multiple pathways.
Anticancer: 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has been found to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Anti-inflammatory: 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has been found to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB pathway. It has also been shown to reduce the infiltration of immune cells into inflamed tissues by inhibiting the expression of adhesion molecules.
Neuroprotective: 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has been found to protect neurons against oxidative stress and neurotoxicity by activating the Nrf2 pathway and inhibiting the JNK pathway. It has also been shown to improve cognitive function by increasing the expression of neurotrophic factors such as BDNF.
Biochemical and Physiological Effects:
1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has been found to have various biochemical and physiological effects.
Anticancer: 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Anti-inflammatory: 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues.
Neuroprotective: 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has been found to protect neurons against oxidative stress and neurotoxicity, as well as improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has several advantages and limitations for lab experiments.
Advantages: 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine is a relatively stable compound that can be easily synthesized in the lab. It has also been found to have potent activity against various diseases, making it a promising target for drug development.
Limitations: 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood. This makes it difficult to assess its potential for clinical use.
将来の方向性
There are several future directions for research on 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine.
1. Further studies on the pharmacokinetic and pharmacodynamic properties of 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine are needed to assess its potential for clinical use.
2. Studies on the efficacy of 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine in animal models of various diseases, including cancer, inflammation, and neurological disorders, are needed to further evaluate its therapeutic potential.
3. Studies on the mechanism of action of 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine are needed to better understand its effects on cellular pathways and identify potential targets for drug development.
4. Studies on the structure-activity relationship of 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine are needed to identify more potent and selective analogs for drug development.
5. Studies on the toxicity and safety of 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine are needed to assess its potential for clinical use.
合成法
The synthesis of 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine involves the reaction of 5-bromo-2-furoic acid with 5-chloro-2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with piperazine in the presence of a base such as triethylamine to give the final product.
科学的研究の応用
1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has been found to have potential applications in the treatment of various diseases. In particular, it has been studied for its anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer: Several studies have shown that 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Anti-inflammatory: 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has also been found to have anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues. This suggests that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective: 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has also been studied for its neuroprotective properties. It has been found to protect neurons against oxidative stress and neurotoxicity, as well as improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(5-bromofuran-2-yl)-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-11-2-3-12(18)10-13(11)19-6-8-20(9-7-19)16(21)14-4-5-15(17)22-14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJPQWYRYLXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)




![(2-furylmethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-morpholin-4-ylethyl)amine](/img/structure/B5906849.png)

![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5906881.png)
![4-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5906886.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide](/img/structure/B5906889.png)
![4-cyclohexyl-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5906895.png)
![1-[(4-isopropylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide](/img/structure/B5906903.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5906911.png)